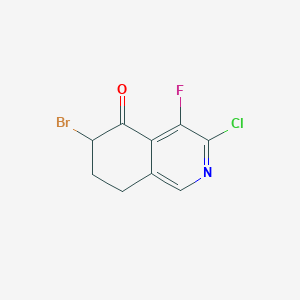

6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one

Description

Properties

Molecular Formula |

C9H6BrClFNO |

|---|---|

Molecular Weight |

278.50 g/mol |

IUPAC Name |

6-bromo-3-chloro-4-fluoro-7,8-dihydro-6H-isoquinolin-5-one |

InChI |

InChI=1S/C9H6BrClFNO/c10-5-2-1-4-3-13-9(11)7(12)6(4)8(5)14/h3,5H,1-2H2 |

InChI Key |

QMYIIGYQZQACSR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CN=C(C(=C2C(=O)C1Br)F)Cl |

Origin of Product |

United States |

Preparation Methods

Core Heterocycle Construction via Friedel-Crafts Acylation

The dihydroisoquinolin-5(6H)-one scaffold can be assembled through intramolecular Friedel-Crafts acylation. A substituted β-arylethylamine derivative, such as 3-chloro-4-fluorophenethylamine, may undergo cyclization in the presence of a Lewis acid (e.g., AlCl₃) and an acylating agent. For example, treatment with chloroacetyl chloride facilitates the formation of the ketone backbone, yielding 3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one . Subsequent bromination at the C6 position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Key Reaction Parameters:

-

Temperature: 0–25°C (to minimize side reactions)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Catalyst: AlCl₃ (1.2 equiv)

-

Yield: ~60–70% (estimated from analogous syntheses)

Regioselective Halogenation via Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies enable precise installation of halogens at specific positions. Starting from 7,8-dihydroisoquinolin-5(6H)-one, a directing group (e.g., pivaloyloxy) is introduced at C6 to facilitate lithiation. Sequential treatment with LDA (lithium diisopropylamide) and electrophiles (Cl₂, Br₂, or F₂) yields the trihalogenated product.

Experimental Protocol:

-

Protection: React 7,8-dihydroisoquinolin-5(6H)-one with pivaloyl chloride in pyridine to form the C6-pivaloyloxy derivative.

-

Lithiation: Treat with LDA (–78°C, THF) to generate a stabilized aryllithium intermediate.

-

Chlorination: Quench with Cl₂ gas to install chlorine at C3.

-

Fluorination: Repeat lithiation and introduce fluorine at C4 using N-fluorobenzenesulfonimide (NFSI).

-

Bromination: Substitute the pivaloyloxy group with bromine via Ullmann coupling (CuI, KBr) .

Challenges:

-

Competing side reactions at C1 and C2 require careful temperature control.

-

Fluorination efficiency depends on the electrophile’s reactivity (NFSI > Selectfluor) .

Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination

Transition metal-catalyzed cross-coupling offers a modular approach to introduce bromine at C6. A pre-functionalized 3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one undergoes Suzuki-Miyaura coupling with a brominated boronic ester. This method avoids harsh bromination conditions, preserving the chloro and fluoro substituents.

Representative Procedure:

-

Substrate: 3-Chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one

-

Coupling Partner: Pinacol bromophenylboronate (1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Dioxane/H₂O (4:1)

Advantages:

-

High functional group tolerance.

-

Enables diversification of the bromine position for structure-activity relationship (SAR) studies.

Reductive Amination and Sequential Halogenation

A linear synthesis starting from 4-fluoro-3-chlorophenylacetone involves reductive amination with benzylamine to form the tetrahydroisoquinoline core. Subsequent oxidation (e.g., KMnO₄) generates the ketone at C5. Bromination at C6 is achieved using HBr in acetic acid under reflux.

Stepwise Analysis:

-

Reductive Amination:

-

Oxidation to Ketone:

-

Bromination:

-

Reagent: HBr/AcOH

-

Conditions: Reflux, 6 h

-

Yield: 68%

-

Solid-Phase Synthesis for High-Throughput Production

Combinatorial chemistry approaches immobilize the dihydroisoquinolinone scaffold on resin (e.g., Wang resin). Halogens are introduced via on-resin Friedel-Crafts acylation and halogenation, followed by cleavage to yield the target compound.

Resin Functionalization:

-

Linker: Hydroxymethylphenoxyacetic acid (HMPA)

-

Coupling: DIC/HOBt activation

-

Halogenation: Sequential treatment with Cl₂, F₂, and Br₂ gases

-

Cleavage: TFA/DCM (95:5)

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used under appropriate conditions (e.g., temperature, solvent) to achieve substitution.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Coupling Reactions: Palladium catalysts and suitable ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.

Scientific Research Applications

6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one (target compound) with analogous halogenated dihydroisoquinolinones and quinoline derivatives. Key parameters include substitution patterns, molecular properties, and synthetic applications.

Table 1: Structural and Functional Comparison

Key Observations

Substitution Effects: The target compound’s bromine at C6 likely enhances steric bulk and electrophilicity compared to the unsubstituted parent compound . In contrast, 6-bromo-4,8-dichloro-quinoline-3-carbonitrile lacks the fused dihydroisoquinolinone ring system, which reduces conformational rigidity compared to the target compound.

Similar interactions may govern the target compound’s solid-state behavior.

Synthetic Utility: The parent compound, 7,8-dihydroisoquinolin-5(6H)-one, is a versatile scaffold for introducing halogen substituents via electrophilic aromatic substitution or cross-coupling reactions .

Research Findings and Gaps

- Synthetic Routes: highlights the use of bromophenylaldehyde in synthesizing chromenone derivatives, which may inform strategies for halogenating the dihydroisoquinolinone core .

- Structural Analysis : The absence of crystallographic data for the target compound contrasts with detailed studies on related systems (e.g., benzisothiazolones in ), underscoring the need for further X-ray diffraction studies .

- Biological Relevance: No direct pharmacological data are available for the target compound. However, halogenated isoquinolinones are known for antimicrobial and kinase-inhibitory activities, suggesting plausible avenues for evaluation.

Biological Activity

6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the isoquinolinone family and is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties. Research has indicated that it may have applications in various fields, including medicinal chemistry and pharmacology.

The molecular formula of 6-bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one is , with a molecular weight of 278.50 g/mol. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrClFNO |

| Molecular Weight | 278.50 g/mol |

| IUPAC Name | 6-bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one |

| CAS Number | 1404367-76-5 |

Biological Activity

Research into the biological activity of 6-bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one has revealed several promising areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The halogen substitutions are believed to enhance its interaction with microbial cell membranes.

- Anticancer Potential : There is emerging evidence indicating that this compound may have anticancer effects, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Receptor Modulation : The compound has been studied for its interaction with various receptors, including dopamine and adenosine receptors. For instance, it has shown potential as a partial agonist at dopamine receptors, which could be relevant for neuropharmacological applications.

The mechanism by which 6-bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can modulate receptor activity, influencing downstream signaling pathways that affect cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study demonstrated that derivatives of isoquinolinones, including 6-bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one, showed significant cytotoxicity against cancer cell lines (e.g., HeLa cells). The study highlighted the importance of halogenation in enhancing bioactivity .

- Receptor Binding Affinity : Research on related compounds has shown that structural modifications can significantly impact binding affinity to dopamine receptors. For example, compounds with similar structures exhibited varying degrees of agonistic or antagonistic activity at these receptors .

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Q & A

What are the key considerations for designing a synthesis route for 6-bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one?

Level: Basic

Methodological Answer:

Synthesis of halogenated dihydroisoquinolinones typically involves multi-step reactions. Based on analogous compounds (e.g., chromenone derivatives), a plausible route could involve:

- Step 1: Cyclocondensation of substituted aldehydes with cyclic ketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under catalytic conditions (e.g., L-proline), forming the dihydroisoquinolinone core .

- Step 2: Sequential halogenation via electrophilic substitution or transition-metal-catalyzed coupling to introduce bromo, chloro, and fluoro groups. Positional selectivity must be validated using NMR and LC-MS .

- Step 3: Crystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity product, with monitoring by HPLC (>98% purity threshold) .

How can the crystal structure and hydrogen-bonding network of this compound be characterized?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. For analogous compounds:

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal displacement .

- Key Parameters: Analyze puckering parameters (e.g., envelope conformation in the six-membered ring) and dihedral angles between the isoquinolinone core and halogenated substituents. For example, nitro and methylamine groups in related structures form dihedral angles of 5.6°–7.2° with the chromenone plane .

- Hydrogen Bonding: Identify intramolecular N–H⋯O bonds (e.g., S(6) ring motifs) and intermolecular interactions stabilizing crystal packing. Refinement software (e.g., SHELXL) calculates isotropic displacement parameters (Ueq) to validate thermal motion .

What biological activity screening strategies are suitable for halogenated dihydroisoquinolinones?

Level: Basic

Methodological Answer:

Prioritize assays based on structural analogs:

- Antiproliferative Activity: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC50 values with reference compounds like 6-chloro-4-oxo-N’-arylquinoline-3-carboxamides .

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays. Halogen substituents may enhance binding affinity via hydrophobic interactions .

- Control Experiments: Include non-halogenated analogs to isolate the impact of bromo/chloro/fluoro groups on bioactivity.

How do crystallographic studies resolve contradictions in reported molecular conformations?

Level: Advanced

Methodological Answer:

Discrepancies in conformational data (e.g., planarity deviations) require:

- Comparative Analysis: Overlay SCXRD structures of similar compounds (e.g., 4-bromophenyl chromenones) to identify conserved motifs vs. variable regions. For example, C14 in chromenone derivatives deviates by 0.2–0.5 Å from the mean plane due to steric effects .

- DFT Calculations: Optimize gas-phase geometries using B3LYP/6-31G(d) and compare with experimental data to assess environmental influences (e.g., solvent vs. crystal packing) .

- Dynamic NMR: Detect rotational barriers in solution if crystal structures suggest restricted motion (e.g., hindered aryl ring rotation).

What role do halogen substituents play in structure-activity relationships (SAR) for this compound?

Level: Advanced

Methodological Answer:

Halogens influence both reactivity and bioactivity:

- Electrophilicity: Bromo and chloro groups enhance electrophilic aromatic substitution rates at specific positions, confirmed by kinetic studies using <sup>19</sup>F NMR .

- Bioisosterism: Fluorine may act as a hydrogen-bond acceptor, improving membrane permeability. Compare logP values (HPLC-derived) of fluoro vs. non-fluoro analogs .

- Steric Effects: Ortho-substituted halogens (e.g., 3-chloro, 4-fluoro) may disrupt target binding. Docking simulations (AutoDock Vina) can predict clashes with protein active sites .

How can stability and degradation products be monitored under varying storage conditions?

Level: Advanced

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months, with periodic HPLC-MS analysis to detect hydrolytic degradation (e.g., lactam ring opening) .

- Light Exposure Tests: Use UV chambers (300–400 nm) to identify photolytic byproducts. Halogenated aromatics are prone to dehalogenation under UV .

- Moisture Control: Karl Fischer titration ensures moisture levels <0.5%, critical for hygroscopic intermediates .

What methodological frameworks address contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

- Systematic Review Protocols: Follow PRISMA guidelines to aggregate data from heterogeneous studies, assessing bias via ROBINS-I tool .

- Meta-Regression: Model variables (e.g., cell line type, assay duration) to isolate halogen-specific effects. For example, antiproliferative IC50 values vary by >10-fold across leukemia vs. solid tumor models .

- Dose-Response Reanalysis: Apply Hill slope corrections to normalize efficacy metrics .

How can researchers optimize experimental design for reproducibility?

Level: Advanced

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs (e.g., 2<sup>k</sup>) to optimize reaction parameters (temperature, solvent polarity) for yield and purity .

- Negative Controls: Include halogen-free analogs in bioassays to confirm target specificity .

- Open Data Practices: Share crystallographic data (CIF files) and raw HPLC chromatograms in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.